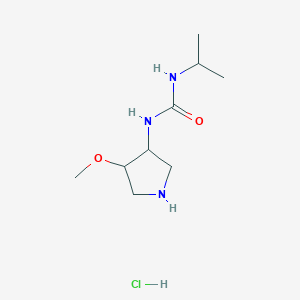
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride
Vue d'ensemble
Description
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea, implicated in gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. The search for effective urease inhibitors has led to the exploration of various compounds, including urea derivatives. The development of new urease inhibitors aims to treat these infections more effectively and with fewer side effects than current options like acetohydroxamic acid. The patent literature review by Kosikowska and Berlicki highlights the potential of urea derivatives in this area, indicating a promising direction for future medical applications (Kosikowska & Berlicki, 2011).
Urea Metabolism in Ruminants
The utilization of urea in ruminants' diets as a non-protein nitrogen source is well-documented. Urea metabolism by rumen bacterial urease plays a critical role in nitrogen recycling, providing an economic alternative to feed proteins. Research by Jin et al. combines traditional and molecular approaches to enhance our understanding of urea metabolism in ruminants, offering strategies to improve urea utilization efficiency (Jin et al., 2018).
Urea Biosensors
The detection and quantification of urea concentrations in various contexts, including medical diagnostics and environmental monitoring, have led to the development of urea biosensors. These biosensors utilize the enzyme urease for urea detection, with advancements in materials science enhancing their sensitivity and durability. The comprehensive review by Botewad et al. discusses the materials used for enzyme immobilization, highlighting the progress and potential applications of urea biosensors in multiple fields (Botewad et al., 2021).
Urea in Drug Design
The unique hydrogen-binding capabilities of ureas have made them a valuable functional group in drug design, influencing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Jagtap et al.'s review underlines the versatility of urea derivatives in modulating biological targets, confirming their significance in medicinal chemistry and stimulating further exploration of urea as a structural motif in drug development (Jagtap et al., 2017).
Agricultural Efficiency of Urease Inhibitors
In agriculture, the use of urease inhibitors such as NBPT enhances the efficiency of urea-based fertilizers by slowing urea hydrolysis in the soil, reducing ammonia volatilization and nitrogen loss. This review by Cantarella et al. addresses the mechanisms and benefits of urease inhibitors, presenting them as effective tools for improving nitrogen-use efficiency and reducing environmental impacts (Cantarella et al., 2018).
Propriétés
IUPAC Name |
1-(4-methoxypyrrolidin-3-yl)-3-propan-2-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-6(2)11-9(13)12-7-4-10-5-8(7)14-3;/h6-8,10H,4-5H2,1-3H3,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDDKGARXDNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CNCC1OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxypyrrolidin-3-yl)-3-(propan-2-yl)urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




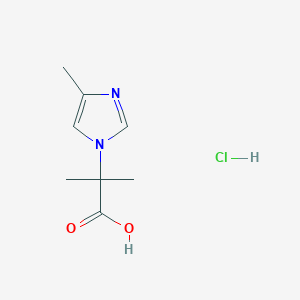
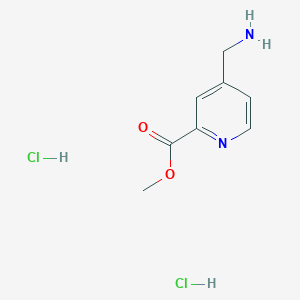
![5-Oxa-2-azaspiro[3.6]decane hydrochloride](/img/structure/B1436386.png)
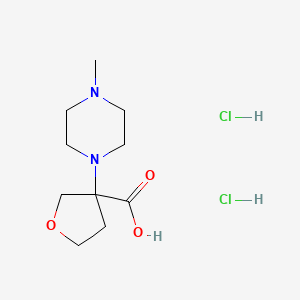

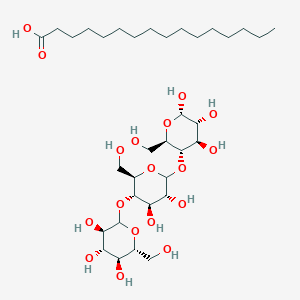
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B1436391.png)
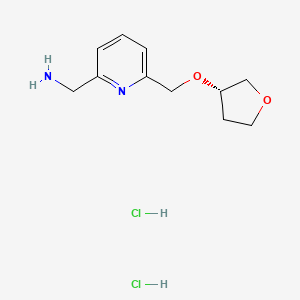

![1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1436395.png)
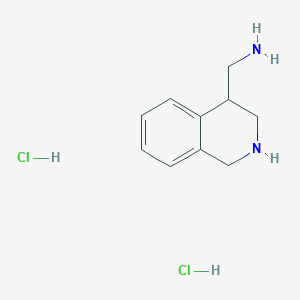
![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)
